[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
CAS No.: 1909317-32-3
Cat. No.: VC11637781
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.7
Purity: 88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909317-32-3 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.7 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride features a four-membered azetidine ring fused to a six-membered pyridine moiety, with a hydroxymethyl group at the 3-position of the azetidine (Figure 1). The hydrochloride salt enhances solubility, facilitating its use in biological assays.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.7 g/mol |
| CAS Number | 1909317-32-3 |
| Purity | 88% (industrial grade) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a reductive amination strategy, where a pyridine-2-carbaldehyde derivative reacts with azetidine-3-methanol under controlled conditions. Key steps include:
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Aldehyde Preparation: Pyridine-2-carbaldehyde is functionalized to introduce reactive groups for subsequent coupling .
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Reductive Amination: The aldehyde reacts with azetidine-3-methanol in the presence of sodium triacetoxyborohydride (STAB) or cyanoborohydride, forming the secondary amine linkage .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Manufacturing
Industrial protocols employ continuous flow reactors to optimize yield (≈75–80%) and purity (≥88%). Reagents such as tert-butyl hydroperoxide (TBHP) and iodine are used to stabilize intermediates, while chromatographic purification ensures minimal byproducts.
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The hydroxymethyl group on the azetidine ring serves as a handle for further derivatization:
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Esterification: Reacting with acyl chlorides yields esters with enhanced lipophilicity.
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Oxidation: Manganese dioxide converts the alcohol to a ketone, enabling scaffold diversification .
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Nucleophilic Substitution: The pyridine nitrogen participates in Suzuki-Miyaura couplings, introducing aryl or heteroaryl groups .
Table 2: Representative Derivatives and Applications
| Derivative | Modification | Application |
|---|---|---|
| Acetylated analog | Ester formation | Improved blood-brain barrier penetration |
| Fluorinated variant | Halogenation | Radioligand development |
Biological Activity and Mechanisms
Receptor Interactions
The compound exhibits affinity for serotonergic (5-HT) and nicotinic acetylcholine (α4β2-nAChR) receptors:
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5-HT Modulation: Binds to serotonin receptors with ≈ 50 nM, suggesting potential anxiolytic applications .
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α4β2-nAChR Partial Agonism: Acts as a selective agonist for high-sensitivity α4β2 isoforms (EC ≈ 1.2 µM), implicated in smoking cessation therapies .
Preclinical Findings
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Neuroprotection: In vitro studies demonstrate 40% reduction in glutamate-induced neuronal apoptosis at 10 µM.
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Antimicrobial Activity: Inhibits Staphylococcus aureus growth (MIC = 32 µg/mL) via membrane disruption.
Research Applications and Future Directions
Challenges and Opportunities
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